1-ethyl-1H-indazole-3-carboxylic acid
Descripción
Propiedades
IUPAC Name |
1-ethylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)9(11-12)10(13)14/h3-6H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNCETLOKNMOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure of 1-ethyl-1H-indazole-3-carboxylic acid
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 1-Ethyl-1H-indazole-3-carboxylic Acid
Executive Summary
1-Ethyl-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. As a derivative of the indazole scaffold, a privileged structure known for its diverse biological activities, this molecule serves as a critical building block for the synthesis of complex therapeutic agents. This guide provides a comprehensive technical overview of its chemical structure, detailed protocols for its multi-step synthesis and analytical validation, and an exploration of its applications as a key intermediate in the development of novel pharmaceuticals. The methodologies described herein are designed for researchers and scientists, emphasizing the causal reasoning behind experimental choices to ensure reproducibility and high-fidelity outcomes.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring, is a cornerstone of modern medicinal chemistry. Its structural rigidity and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal scaffold for designing molecules that can bind with high affinity and specificity to biological targets. Derivatives of 1H-indazole-3-carboxylic acid are particularly noteworthy, serving as key intermediates in the synthesis of drugs ranging from anti-emetics to agents for neurodegenerative diseases.[1][2] The title compound, 1-ethyl-1H-indazole-3-carboxylic acid, features two key functional handles for synthetic elaboration: the carboxylic acid at the C3 position and the ethyl group at the N1 position, which blocks one of the reactive nitrogen sites and provides specific steric and electronic properties.
Structural Elucidation and Physicochemical Properties
The unambiguous identification of 1-ethyl-1H-indazole-3-carboxylic acid requires a combination of spectroscopic techniques. The core structure consists of the indazole ring system, with an ethyl group (-CH2CH3) substituted on the nitrogen atom at position 1 and a carboxylic acid group (-COOH) at position 3.
Caption: .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₂ | [3][4] |
| Molecular Weight | 190.20 g/mol | [3] |
| IUPAC Name | 1-ethyl-1H-indazole-3-carboxylic acid | - |
| Appearance | Expected to be an off-white to yellow crystalline powder | [5][6] |
| Melting Point | Not specified, but the parent compound (1H-indazole-3-carboxylic acid) melts at 266-271 °C (dec.) | [5][7] |
| Solubility | Soluble in organic solvents like DMF, DMSO; limited solubility in water | - |
A Validated Synthetic Pathway
The synthesis of 1-ethyl-1H-indazole-3-carboxylic acid is a multi-step process. A robust strategy involves the initial synthesis of an ester derivative, such as ethyl 1H-indazole-3-carboxylate, followed by N-alkylation (ethylation), and concluding with ester hydrolysis. This approach is superior to direct alkylation of the acid because the ester group protects the carboxylic acid functionality from undesired side reactions during the alkylation step and improves solubility in organic solvents used for the reaction and purification.
Caption: Proposed synthetic workflow for 1-ethyl-1H-indazole-3-carboxylic acid.
Protocol 1: Synthesis of Ethyl 1H-indazole-3-carboxylate
This procedure is adapted from established methods for synthesizing the indazole ring system from substituted anilines.[8] The diazotization of an anthranilate derivative followed by in-situ cyclization provides the core indazole structure.
-
Materials: Ethyl 2-aminophenylacetate, tert-butyl nitrite, acetic acid.
-
Procedure:
-
Dissolve ethyl 2-aminophenylacetate (1.0 equiv) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Heat the solution to 90-95 °C.
-
Add tert-butyl nitrite (1.1 equiv) dropwise over 20-30 minutes, maintaining the temperature. The causal choice of tert-butyl nitrite is its efficacy as a diazotizing agent under non-aqueous conditions, which favors the desired cyclization over competing reactions.
-
After the addition is complete, stir the mixture at 90-95 °C for an additional 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 1H-indazole-3-carboxylate as an off-white solid.[6][9]
-
Protocol 2: N-Ethylation and Regioisomer Separation
Alkylation of the 1H-indazole ring can occur at either the N1 or N2 position, leading to a mixture of regioisomers.[10] The ratio of these isomers is influenced by the reaction conditions (base, solvent). A strong base like sodium hydride is used to deprotonate the indazole nitrogen, creating a nucleophilic anion that readily reacts with the ethylating agent.
-
Materials: Ethyl 1H-indazole-3-carboxylate, sodium hydride (NaH, 60% dispersion in mineral oil), ethyl iodide (EtI), anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of NaH (1.2 equiv) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of ethyl 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous DMF dropwise. The formation of hydrogen gas will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add ethyl iodide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Crucial Step (Separation): Purify the crude residue by column chromatography on silica gel. The separation of the N1 and N2 isomers is the most critical step for obtaining the desired product. A gradient elution system (e.g., hexanes/ethyl acetate) is typically required. The distinct polarity of the two isomers allows for their separation. The N1 isomer is generally less polar than the N2 isomer.
-
Protocol 3: Saponification to 1-Ethyl-1H-indazole-3-carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid via saponification.
-
Materials: Ethyl 1-ethyl-1H-indazole-3-carboxylate, sodium hydroxide (NaOH), water, ethanol, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the purified ethyl 1-ethyl-1H-indazole-3-carboxylate (1.0 equiv) in a mixture of ethanol and water.
-
Add an aqueous solution of NaOH (3.0 equiv) and heat the mixture to reflux for 1.5-2 hours, monitoring the reaction by TLC until the starting material is consumed.[8]
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with 2M HCl.
-
A precipitate will form. Stir the suspension for 1 hour to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum to yield 1-ethyl-1H-indazole-3-carboxylic acid.
-
Analytical Validation Workflow
To ensure the identity, purity, and structural integrity of the final compound, a multi-technique analytical workflow is mandatory. This system of checks provides self-validation for the synthetic protocol.
Caption: A standard analytical quality control workflow.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of the compound. A reversed-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) is typically used. Purity is assessed by the area percentage of the main peak. A purity of ≥95% is standard for research-grade materials.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Key expected signals in ¹H NMR for 1-ethyl-1H-indazole-3-carboxylic acid include a triplet and a quartet for the N-ethyl group, aromatic protons corresponding to the indazole ring, and a broad singlet for the carboxylic acid proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to confirm the molecular weight. The technique provides a highly accurate mass measurement, which should match the calculated exact mass of the protonated molecule ([M+H]⁺), confirming the elemental composition.[1]
Applications in Drug Discovery
The 1-ethyl-1H-indazole-3-carboxylic acid scaffold is a versatile starting point for creating libraries of bioactive compounds. The carboxylic acid group is readily converted into amides, esters, or other functional groups, making it a powerful handle for structure-activity relationship (SAR) studies.[11][12]
-
Serotonin 5-HT₃ Receptor Antagonists: The indazole-3-carboxamide moiety is a well-known pharmacophore for 5-HT₃ antagonists, which are used to treat chemotherapy-induced nausea and vomiting. Granisetron is a prominent example derived from a related indazole structure.[1]
-
Nicotinic α-7 Receptor Agonists: Indazole-3-carboxylic acid is a key starting material for agonists of the nicotinic α-7 receptor, which are under investigation for treating cognitive deficits in Alzheimer's disease and schizophrenia.[2]
-
Anti-Cancer and Anti-Inflammatory Agents: The indazole nucleus is present in numerous compounds with anti-proliferative and anti-inflammatory properties. Lonidamine, an anti-cancer agent, is based on a related 1-substituted indazole-3-carboxylic acid structure.[1][13] The ability to modify the N1 and C3 positions allows for fine-tuning of the molecule's properties to optimize its potency and selectivity against specific kinases or other cancer-related targets.
Conclusion
1-Ethyl-1H-indazole-3-carboxylic acid is more than a simple chemical entity; it is a strategically designed building block that provides access to a rich chemical space for drug discovery. Its synthesis, while requiring careful control over regioselectivity, is achievable through established chemical transformations. The robust analytical methods outlined in this guide ensure that researchers can proceed with confidence in the quality of their starting material. As the demand for novel therapeutics continues to grow, the importance of versatile and well-characterized intermediates like 1-ethyl-1H-indazole-3-carboxylic acid will only increase, solidifying the central role of the indazole scaffold in the future of medicinal chemistry.
References
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid. Retrieved from [Link]
-
Shaanxi Bloom Tech Co., Ltd. (2024, October 13). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Retrieved from [Link]
-
PubChem. (n.d.). ethyl 1H-indazole-3-carboxylate. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
-
Chem-Impex. (n.d.). Ethyl 1H-indazole-3-carboxylate. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
HETEROCYCLES. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. LOCKSS. Retrieved from [Link]
-
PubChem. (n.d.). Indazole-3-carboxylic acid. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
-
J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. Japan Science and Technology Agency. Retrieved from [Link]
-
ChemSrc. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]
-
Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester. Retrieved from [Link]
-
Acta Crystallographica Section E. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. PMC. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. ACS Publications. Retrieved from [Link]
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 3. ethyl 1H-indazole-3-carboxylate | C10H10N2O2 | CID 78251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 1H-indazole-3-carboxylate | CAS 4498-68-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Indazole-3-carboxylic acid | CAS#:4498-67-3 | Chemsrc [chemsrc.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]
- 13. bloomtechz.com [bloomtechz.com]
Unmasking the Core: A Guide to Synthetic Cannabinoid Metabolites Featuring the Indazole-3-Carboxylic Acid Moiety
An In-Depth Technical Guide for Researchers
Introduction: The Evolving Challenge of Synthetic Cannabinoids
Synthetic cannabinoid receptor agonists (SCRAs) represent one of the largest and most dynamic classes of new psychoactive substances (NPS).[1] Structurally distinct from Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, these compounds often exhibit significantly greater potency and a more severe, unpredictable toxicological profile.[2][3] A prominent and forensically significant structural class is the indazole-3-carboxamides, which are associated with numerous public health crises and fatalities.[4][5][6]
A defining challenge in the clinical and forensic toxicology of these substances is their extensive and rapid metabolism. Parent compounds are often undetectable in biological matrices like urine shortly after consumption.[7][8] Consequently, the focus of toxicological screening must shift to the identification of their metabolic products. This guide provides an in-depth technical overview of the metabolites of indazole-3-carboxamide SCRAs, with a specific focus on the formation and significance of the indazole-3-carboxylic acid core, a common and crucial metabolic endpoint. We will explore the primary biotransformation pathways, the profound toxicological implications of active metabolites, and the analytical methodologies required for their robust detection.
Structural Landscape: The Indazole-3-Carboxamide Scaffold
The indazole-3-carboxamide scaffold is a versatile base for SCRAs, characterized by a central indazole ring system linked via a carboxamide group to a side chain, typically an amino acid derivative like valine or tert-leucine. The N1 position of the indazole ring is substituted with an alkyl or fluorinated alkyl chain (the "tail"). This modular design allows for countless variations, creating a constantly moving target for legislation and detection.
The key to understanding their metabolism lies in recognizing the primary sites of enzymatic attack, as illustrated below.
Caption: General structure of indazole-3-carboxamide SCRAs and key metabolic sites.
Metabolic Pathways: The Journey from Parent Compound to Carboxylic Acid
The biotransformation of indazole-3-carboxamide SCRAs is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes and carboxylesterases in the liver.[5][9] The goal for the toxicologist is to identify the most abundant and persistent metabolites to serve as reliable biomarkers of intake.[7][10]
Phase I Metabolism: Unmasking the Core
Phase I reactions introduce or expose functional groups, significantly altering the compound's structure. For many prevalent indazole-3-carboxamides, these are the most critical transformations.
-
Ester Hydrolysis: This is arguably the most significant metabolic pathway for SCRAs containing a terminal methyl or ethyl ester, such as 5F-MDMB-PINACA (5F-ADB) and MDMB-4en-PINACA.[11][12] Carboxylesterases rapidly cleave the ester bond, yielding a terminal carboxylic acid metabolite.[5][9] This resulting metabolite is often one of the most abundant found in blood and urine and serves as a primary analytical target.[8] For example, the hydrolysis of MDMB-CHMINACA results in DMBA-CHMINACA, a metabolite that has been identified in seized drug products, indicating its stability and significance.[13]
-
Hydroxylation: The N-alkyl "tail" is a common site for hydroxylation.[14][15] This can occur at various positions along the carbon chain, leading to a suite of mono-hydroxylated isomers. Further oxidation of these hydroxylated metabolites can lead to the formation of ketones or carboxylic acids.[7][15]
-
Oxidative Defluorination: For SCRAs containing a fluorinated tail (e.g., 5F-MDMB-PINACA), a common pathway involves hydroxylation on the carbon bearing the fluorine atom, followed by the elimination of hydrogen fluoride and subsequent oxidation to a carboxylic acid.[7][11]
-
Specialized Pathways: Compounds with unique structural features undergo specific reactions. For instance, MDMB-4en-PINACA, which has a terminal double bond on its pentenyl tail, undergoes dihydrodiol formation, likely via an epoxide intermediate.[7][10][16]
Phase II Metabolism: Conjugation for Excretion
Following Phase I reactions, the newly introduced functional groups (hydroxyl, carboxyl) can be conjugated with endogenous molecules to increase water solubility and facilitate excretion. The most common Phase II reaction for SCRA metabolites is glucuronidation.[7][11] Both hydroxylated metabolites and the carboxylic acid products of ester hydrolysis can be conjugated with glucuronic acid.
Caption: Key metabolic biotransformation pathways for indazole-3-carboxamide SCRAs.
Toxicological Significance: When Metabolites Retain Activity
A critical departure from the pharmacology of Δ⁹-THC is the retained biological activity of SCRA metabolites. While the metabolism of Δ⁹-THC generally leads to less active or inactive compounds, many SCRA metabolites retain significant affinity and efficacy at the cannabinoid type 1 (CB1) receptor.[3][17]
The ester hydrolysis metabolites, which form the core of this guide, are of particular concern. Studies have shown that these carboxylic acid metabolites can act as high-efficacy agonists at the CB1 receptor.[17] This means that even as the parent drug is eliminated, a pharmacologically active compound persists, potentially prolonging and intensifying the toxic effects.[3] This phenomenon may contribute to the severe and often life-threatening symptoms associated with SCRA intoxication, including seizures, psychosis, and cardiovascular collapse.[2][4] The accumulation of both the parent drug and its active metabolites can lead to a severe toxic burden not seen with cannabis use.[17]
Analytical Workflow: A Protocol for Metabolite Identification
Trustworthy identification of SCRA metabolites requires a robust and validated analytical workflow. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard for this work, providing the sensitivity and specificity needed to detect low-concentration metabolites in complex biological matrices.[5][16][18]
Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol outlines a standard procedure for identifying Phase I metabolites, simulating hepatic metabolism in a controlled environment.
Rationale: HLMs contain a high concentration of the CYP450 and other enzymes responsible for drug metabolism. By incubating the parent drug with HLMs and necessary cofactors, we can generate the same primary metabolites that would be formed in vivo.[5][16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 mg/mL stock solution of the parent SCRA in methanol or acetonitrile.
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer. This is critical as CYP450 enzymes are NADPH-dependent.
-
-
Incubation:
-
In a microcentrifuge tube, combine pooled HLMs (final concentration ~0.5-1.0 mg/mL), phosphate buffer, and the SCRA stock solution (final concentration typically 1-5 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system solution. A control incubation without the NADPH system should be run in parallel to identify non-enzymatic degradation.
-
-
Reaction Quenching:
-
After a set time (e.g., 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins and stops all enzymatic activity.
-
Vortex the sample vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an autosampler vial for LC-HRMS analysis.
-
Analytical Workflow Diagram
Caption: A typical workflow for the identification of SCRA metabolites.
Data Summary: Key Metabolites of Prevalent SCRAs
The identification of specific, abundant metabolites is crucial for developing targeted screening assays. The table below summarizes the primary carboxylic acid metabolites for several widely encountered indazole-3-carboxamide SCRAs.
| Parent SCRA | Chemical Formula (Parent) | Major Carboxylic Acid Metabolite Name | Chemical Formula (Metabolite) | Primary Metabolic Pathway | References |
| 5F-MDMB-PINACA | C₂₀H₂₈FN₃O₃ | 5F-MDMB-PINACA 3,3-dimethylbutanoic acid | C₁₉H₂₆FN₃O₃ | Ester Hydrolysis | [11][17] |
| MDMB-4en-PINACA | C₂₀H₂₇N₃O₃ | MDMB-4en-PINACA butanoic acid | C₁₉H₂₅N₃O₃ | Ester Hydrolysis | [10][16] |
| MDMB-CHMINACA | C₂₂H₃₁N₃O₃ | DMBA-CHMINACA | C₂₁H₂₉N₃O₃ | Ester Hydrolysis | [5][13] |
| ADB-BUTINACA | C₂₀H₂₉N₃O₂ | ADB-BUTINACA carboxylic acid | C₁₉H₂₇N₃O₂ | Ester Hydrolysis | [7][15] |
Conclusion and Future Outlook
The indazole-3-carboxylic acid core is a central feature in the metabolic landscape of a vast and dangerous class of synthetic cannabinoids. The rapid conversion of parent esters to their corresponding carboxylic acids is a dominant biotransformation pathway, producing metabolites that often retain significant pharmacological activity and contribute to the severe toxicity of these substances. For researchers and drug development professionals, understanding these pathways is not merely an academic exercise; it is fundamental to developing effective toxicological screening methods, interpreting clinical presentations, and ultimately, mitigating the public health harm caused by these ever-evolving drugs. As new SCRA structures continue to emerge, the principles of metabolism and analytical detection outlined in this guide will remain essential tools in the ongoing effort to unmask their presence and understand their impact.
References
-
World Health Organization. (n.d.). Critical Review Report: MDMB-4en-PINACA. WHO. [Link]
-
ResearchGate. (n.d.). Proposed metabolic pathway of MDMB-4en-PINACA. [Link]
-
Karinen, R., et al. (2021). In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples. Journal of Analytical Toxicology, 45(2), 163-172. [Link]
-
Grigoryev, A., et al. (2019). Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood. Journal of Analytical Toxicology, 44(1), 54-66. [Link]
-
Karinen, R., et al. (2021). In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples. Journal of Analytical Toxicology, 45(2), 163-172. [Link]
-
Cannaert, A., et al. (2020). 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity. Drug Testing and Analysis, 12(2), 217-228. [Link]
-
Xiang, X., et al. (2023). Study of the Metabolic Profiles of “indazole-3-carboxamide” and “isatin acyl hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model using UHPLC-QE Orbitrap MS. Metabolites, 13(4), 558. [Link]
-
Gamage, T. F., et al. (2021). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. The Journal of Pharmacology and Experimental Therapeutics, 377(2), 215-225. [Link]
-
Tanaka, E., & Kamata, T. (2016). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 34(1), 1-17. [Link]
-
Orjuela-Palacio, D. C., et al. (2023). Toxicity of Synthetic Cannabinoids in K2/Spice: A Systematic Review. Toxics, 11(7), 572. [Link]
-
ResearchGate. (n.d.). Structures of the indazole-3-carboxamide synthetic cannabinoids utilized in this study and in previous studies. [Link]
-
Wang, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites, 13(10), 1059. [Link]
-
Lee, J., et al. (2018). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). Forensic Science International, 291, 167-174. [Link]
-
Mogler, L., et al. (2017). In Vitro Phase I Metabolism of Indazole Carboxamide Synthetic Cannabinoid MDMB-CHMINACA via Human Liver Microsome Incubation and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 41(7), 604-613. [Link]
-
Talebpour, Z., & Vesalian, F. (2020). Clinical and Forensic Toxicological Aspects of Synthetic Cannabinoids: A Narrative Review and Update. Asia Pacific Journal of Medical Toxicology, 9(2), 48-57. [Link]
-
ResearchGate. (n.d.). Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry. [Link]
-
ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]
-
DiVA. (n.d.). Multigram scale synthesis of synthetic cannabinoid metabolites. [Link]
-
Xiang, X., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Metabolites, 13(4), 558. [Link]
-
Adamowicz, P., et al. (2022). Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid. Forensic Science, Medicine, and Pathology, 18(3), 268-277. [Link]
-
Rianprakaisang, T., et al. (2017). Retrospective Chart Review of Synthetic Cannabinoid Intoxication with Toxicologic Analysis. Western Journal of Emergency Medicine, 18(2), 261-268. [Link]
-
ResearchGate. (n.d.). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. [Link]
-
Coughtrie, M. W. H., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 244. [Link]
-
Norman, C., et al. (2024). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis, 16(9), 914-929. [Link]
-
Tai, S., & Fantegrossi, W. E. (2017). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. In Neuropathology of Drug Addictions and Substance Misuse (Vol. 2, pp. 880-891). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
- 3. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of Synthetic Cannabinoids in K2/Spice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retrospective Chart Review of Synthetic Cannabinoid Intoxication with Toxicologic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of N1-alkyl indazole-3-carboxylic acids
This technical guide details the Structure-Activity Relationship (SAR), synthetic protocols, and pharmacological significance of N1-alkyl indazole-3-carboxylic acids .
These compounds serve as the critical scaffold for a major class of synthetic cannabinoid receptor agonists (SCRAs) (e.g., AB-PINACA, 5F-AMB). In isolation, the carboxylic acid form represents both a key synthetic intermediate and the primary inactive metabolite found in biological matrices, making its characterization essential for both drug design and forensic toxicology.
Executive Summary & Chemical Significance
The N1-alkyl indazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, most notably as the core pharmacophore for "Generation 2" and "Generation 3" synthetic cannabinoids.
-
Synthetic Utility: It acts as the stable precursor for high-affinity ligands. The C3-carboxylic acid is chemically versatile, allowing coupling to amino acids (e.g., L-valine, L-tert-leucine) to generate potent CB1/CB2 agonists.
-
Metabolic Relevance: In vivo, the high-affinity amides/esters are rapidly hydrolyzed by carboxylesterases (CES1) back to this carboxylic acid form. This hydrolysis acts as a "deactivation switch," reducing CB1 affinity by orders of magnitude.
-
Isomerism: The biological activity is strictly dependent on N1-alkylation . The N2-isomer is thermodynamically accessible but pharmacologically distinct (often inactive), making regioselective synthesis a critical quality attribute.
Synthetic Architecture: Regioselective Protocol
The synthesis of the core scaffold requires controlling the alkylation of the indazole ring. Indazole is an ambident nucleophile; alkylation can occur at N1 (desired) or N2.
Workflow Diagram: Selective N1-Alkylation
The following diagram illustrates the optimized pathway to the N1-alkylated acid, highlighting the critical hydrolysis step.
Caption: Optimized synthetic route favoring thermodynamic N1-alkylation followed by ester hydrolysis.
Detailed Experimental Protocol
Objective: Synthesis of 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid.
-
Reagent Setup:
-
Substrate: Methyl 1H-indazole-3-carboxylate (1.0 eq).
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Electrophile: 1-bromo-5-fluoropentane (1.1 eq).
-
Solvent: Anhydrous DMF (Dimethylformamide).
-
-
Alkylation (The N1/N2 Control Step):
-
Suspend NaH in anhydrous DMF at 0°C under inert atmosphere (
). -
Add the indazole ester dropwise. Stir for 30 mins to ensure complete deprotonation (formation of the ambident anion).
-
Add the alkyl bromide. Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours.
-
Expert Insight: Higher temperatures or polar aprotic solvents favor the thermodynamic product (N1 ). Kinetic conditions (low temp, non-polar solvents) may increase N2 impurity.
-
-
Purification & Isomer Separation:
-
Quench with water, extract with EtOAc.
-
Crucial Step: Purify via silica gel chromatography. The N1-isomer is typically less polar (elutes first in Hexane:EtOAc) compared to the N2-isomer due to the lone pair availability.
-
-
Hydrolysis (Ester
Acid):-
Dissolve the N1-ester in MeOH/THF (1:1).
-
Add aq. LiOH (2M, 3.0 eq). Reflux at 60°C for 2 hours.
-
Acidify with 1M HCl to precipitate the N1-alkyl indazole-3-carboxylic acid .
-
Self-Validating Protocol: NMR Verification
To confirm N1 vs. N2 regiochemistry, use HMBC (Heteronuclear Multiple Bond Correlation) NMR.[1]
-
N1-Isomer: The
-methylene protons of the alkyl chain ( ) will show a correlation to C3 and C7a of the indazole ring. -
N2-Isomer: The
-methylene protons correlate to C3 but NOT to C7a (too distant).
Structure-Activity Relationship (SAR) Landscape
The SAR of this molecule is best understood by dividing it into three zones: the Tail (N1), the Core (Indazole), and the Head (C3).
SAR Logic Map
Caption: Functional decomposition of the indazole scaffold. The C3 position dictates the functional state (active drug vs. inactive metabolite).
The N1-Alkyl Tail (Lipophilic Driver)
The alkyl tail anchors the molecule into the hydrophobic pocket of the CB1 receptor (Transmembrane helices 3, 5, and 6).
-
Length: A 5-carbon chain (pentyl) is generally optimal for binding affinity in the parent compounds.
-
Fluorination: Terminal fluorination (e.g., 5-fluoropentyl) creates a dipole that can increase binding affinity (via electrostatic interaction with receptor residues) and metabolic stability against
-oxidation. -
Impact on Acid: Even with an optimized tail (e.g., 5F-pentyl), the presence of the free carboxylic acid at C3 negates binding (see below).
The C3-Substituent (The Functional Switch)
This is the most critical SAR feature.
-
Carboxylic Acid (-COOH): This moiety creates a negative charge at physiological pH. The CB1 receptor binding pocket is highly lipophilic; the introduction of a polar, charged carboxylate causes electrostatic repulsion or desolvation penalties.
-
Result:Loss of Affinity. The acid is effectively an "off" switch.
-
-
Amide/Ester (-CONH-R): Capping the acid with a lipophilic amine (e.g., valine methyl ester, adamantylamine) restores the necessary lipophilicity and hydrogen-bonding geometry for high-affinity binding.
The Indazole Core
-
vs. Indole: Indazoles are bioisosteres of indoles (found in JWH-018). The extra nitrogen at position 2 lowers the HOMO energy, making the ring more resistant to oxidative metabolism compared to the indole counterpart.
Pharmacological Profiling & Data
The following data demonstrates the drastic loss of affinity when the active parent drug (Amide) is hydrolyzed to the scaffold Acid. This confirms the acid's role as a deactivation metabolite.
Table 1: Binding Affinity Comparison ( at hCB1)
| Compound Class | Structure Name | C3 Substituent | N1 Tail | hCB1 Affinity ( | Activity Status |
| Parent Drug | AB-PINACA | -CONH-CH(Me)-CONH2 | Pentyl | ~1.2 nM | Potent Agonist |
| Parent Drug | 5F-AB-PINACA | -CONH-CH(Me)-CONH2 | 5F-Pentyl | ~0.5 nM | Potent Agonist |
| Metabolite | AB-PINACA COOH | -COOH | Pentyl | > 10,000 nM | Inactive |
| Metabolite | 5F-AB-PINACA M7 | -COOH | 5F-Pentyl | > 10,000 nM | Inactive |
Data Interpretation: The transition from the amide to the carboxylic acid (
References
-
Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience.
-
[Link]
-
-
Wohlfarth, A., et al. (2015).[2] "Metabolite Profiling for AB-PINACA and 5F-AB-PINACA." The AAPS Journal.
-
[Link]
-
-
Longworth, M., et al. (2017). "Synthesis and Pharmacological Profiling of the Metabolites of Synthetic Cannabinoid Drugs APICA, STS-135, ADB-PINACA, and 5F-ADB-PINACA." ACS Chemical Neuroscience.
-
[Link]
-
-
Buchler, I. P., et al. (2009). "Indazole derivatives."[3][4][5][6][7][8][9][10] Pfizer Inc. Patent WO2009106982. (Foundational chemistry for the indazole scaffold).
-
Cannaert, A., et al. (2016).[11] "Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites." Analytical Chemistry.
-
[Link]
-
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Profiling of the Metabolites of Synthetic Cannabinoid Drugs APICA, STS-135, ADB-PINACA, and 5F-ADB-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Assessment of select synthetic cannabinoid receptor agonist bias and selectivity between the type 1 and type 2 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Mastering Amide Bond Formation: A Guide to Coupling Reagents for 1-Ethyl-1H-indazole-3-carboxylic Acid Derivatives
Introduction: The Significance of 1-Ethyl-1H-indazole-3-carboxamides
The 1-ethyl-1H-indazole-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry. Derivatives of this core have shown a wide range of biological activities, including potential as kinase inhibitors and other therapeutic agents. The robust and versatile amide bond is central to the synthesis of these molecules, allowing for the systematic exploration of structure-activity relationships (SAR) by coupling diverse amine building blocks to the indazole core.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of amide coupling reagents and protocols specifically tailored for 1-ethyl-1H-indazole-3-carboxylic acid. We will delve into the mechanistic nuances of common coupling reagents, offer field-proven protocols, and provide a framework for rational reagent selection and troubleshooting.
Understanding the Substrate: 1-Ethyl-1H-indazole-3-carboxylic Acid
Before selecting a coupling strategy, it is crucial to understand the properties of the carboxylic acid substrate. 1-Ethyl-1H-indazole-3-carboxylic acid possesses a heterocyclic aromatic system. The N-ethyl group enhances solubility in organic solvents compared to its unsubstituted counterpart, which is a favorable characteristic for solution-phase synthesis. The indazole ring is generally considered electron-rich, which can influence the reactivity of the carboxylic acid and potentially lead to side reactions if not properly managed.
| Property | Estimated Value/Comment |
| Molecular Weight | 190.19 g/mol |
| pKa | ~3-4 (estimated based on indazole-3-carboxylic acid)[1] |
| Solubility | Generally soluble in polar aprotic solvents like DMF, DCM, and THF. |
| Stability | Stable under typical amide coupling conditions. |
Choosing Your Weapon: A Comparative Analysis of Amide Coupling Reagents
The success of an amide coupling reaction hinges on the judicious selection of the coupling reagent. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The choice of reagent can impact reaction efficiency, racemization of chiral centers (if present in the amine), and the ease of purification. Here, we compare the most common classes of coupling reagents.
Carbodiimides: The Workhorses
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are cost-effective and widely used reagents.[2][3] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][4]
Mechanism of Action (EDC/HOBt):
The O-acylisourea intermediate is prone to racemization and can rearrange to an inactive N-acylurea. To mitigate these side reactions and improve efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is almost always used in conjunction with EDC.[2][4][5] HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization.[2][4][6] The amine then reacts with the HOBt-ester to furnish the desired amide.[2]
EDC/HOBt Coupling Mechanism
Uronium/Aminium Salts: The High-Performers
Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are highly efficient coupling reagents known for rapid reaction times and low rates of racemization.[7][8][9] They are particularly useful for coupling sterically hindered or electronically deactivated substrates.[7]
Mechanism of Action (HATU):
In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[2][9][10] The amine then rapidly couples with this active ester to form the amide.[7][9] The 7-azabenzotriazole (HOAt) moiety in HATU is believed to accelerate the coupling through neighboring group participation.[8]
HATU Coupling Mechanism
Phosphonium Salts: The Specialists
Phosphonium salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are another class of highly effective coupling reagents. A key advantage over uronium/aminium salts is that they do not react with the free amino group of the amine component, which can sometimes be a side reaction with reagents like HBTU.
| Reagent Class | Examples | Advantages | Disadvantages | Best For |
| Carbodiimides | EDC, DCC, DIC | Cost-effective; water-soluble byproduct (EDC).[2] | Slower reaction rates; higher risk of racemization without additives; DCC byproduct is insoluble. | Routine couplings; large-scale synthesis. |
| Uronium/Aminium | HATU, HBTU | High efficiency; fast reactions; low racemization.[7][8] | Higher cost; potential for side reactions with the amine (guanidinylation with HBTU). | Challenging couplings (sterically hindered or electron-deficient substrates); peptide synthesis.[7] |
| Phosphonium | PyBOP, PyAOP | High efficiency; low racemization; does not cause guanidinylation. | Higher cost; byproducts can sometimes be difficult to remove. | Couplings where amine side reactions are a concern; synthesis of sensitive molecules. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific amine being used.
Protocol 1: General Procedure using EDC/HOBt
This protocol is a robust and cost-effective method suitable for a wide range of amines.[11][12]
Materials:
-
1-Ethyl-1H-indazole-3-carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
EDC·HCl (1.2-1.5 equiv)
-
HOBt (1.2-1.5 equiv)
-
Triethylamine (TEA) or DIPEA (2.0-3.0 equiv)
-
Anhydrous DMF (to make a ~0.1 M solution)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-ethyl-1H-indazole-3-carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).
-
Add anhydrous DMF and stir until all solids are dissolved.
-
Add the amine (1.1 equiv) to the solution.
-
Add TEA or DIPEA (2.5 equiv) and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for challenging couplings, including those with sterically hindered or electron-deficient amines.[13]
Materials:
-
1-Ethyl-1H-indazole-3-carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
HATU (1.1-1.2 equiv)
-
DIPEA (2.0-3.0 equiv)
-
Anhydrous DMF (to make a ~0.1 M solution)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-ethyl-1H-indazole-3-carboxylic acid (1.0 equiv).
-
Add anhydrous DMF and stir until dissolved.
-
Add the amine (1.0-1.2 equiv) to the solution.
-
Add DIPEA (2.0-3.0 equiv) and stir for 2 minutes.
-
Add HATU (1.1 equiv) in one portion.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Experimental Workflow
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inefficient activation of the carboxylic acid.- Poor quality of reagents (e.g., moisture).- Sterically hindered or electron-deficient amine. | - Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Ensure all reagents and solvents are anhydrous.- Increase reaction temperature or time. |
| Formation of Byproducts | - Side reactions of the activated carboxylic acid.- Rearrangement of the O-acylisourea intermediate (with EDC).- Guanidinylation of the amine (with HBTU). | - Ensure the use of an additive like HOBt or HOAt with carbodiimides.- Add the amine immediately after the pre-activation of the carboxylic acid.- If using HBTU, consider switching to HATU or a phosphonium salt. |
| Difficulty in Purification | - Water-soluble byproducts (e.g., urea from EDC).- Excess reagents remaining. | - Perform thorough aqueous washes during workup.- For EDC, an acidic wash helps to protonate the urea byproduct, increasing its water solubility.- Optimize stoichiometry to avoid large excesses of reagents. |
Conclusion
The synthesis of 1-ethyl-1H-indazole-3-carboxamide derivatives is a critical task in medicinal chemistry. A thorough understanding of the available amide coupling reagents and their mechanisms of action empowers researchers to make informed decisions, leading to higher yields, purer products, and accelerated discovery timelines. While EDC/HOBt offers a reliable and economical option for many applications, HATU provides a powerful alternative for more challenging substrates. By carefully selecting the appropriate coupling strategy and meticulously executing the experimental protocol, chemists can efficiently access a diverse range of novel indazole-based compounds for biological evaluation.
References
- Ningbo Inno Pharmchem Co., Ltd. The Science Behind HATU: Mechanism and Applications in Modern Chemistry. [Link: https://www.inno-pharmchem.
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. [Link: https://www.benchchem.
- Wikipedia. HATU. [Link: https://en.wikipedia.
- Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link: https://commonorganicchemistry.
- Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link: https://commonorganicchemistry.com/Rxn_Pages/Amine_to_Amide/Amine_to_Amide_Mech_EDC+HOBt.htm]
- Luxembourg Bio Technologies. (2010). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 14(4), 876-884. [Link: https://www.luxembourg-bio.com/resources/kinetics-of-amide-formation-through-carbodiimide-n-hydroxybenzotriazole-hobt-couplings]
- ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry, 83(4), 2113-2120. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.7b03126]
- PubChem. ethyl 1H-indazole-3-carboxylate. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/78251]
- Chem-Impex. Ethyl 1H-indazole-3-carboxylate. [Link: https://www.chemsrc.com/en/cas/4498-68-4_1188359.html]
- PMC. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(26), 3465-3468. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2886035/]
- YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link: https://www.youtube.
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link: https://www.chemistrysteps.com/amides-from-carboxylic-acids-dcc-and-edc-coupling/]
- Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link: https://www.derpharmachemica.
- Fisher Scientific. Amide Synthesis. [Link: https://www.fishersci.com/us/en/technical-support/amide-synthesis.html]
- Santa Cruz Biotechnology. Ethyl 1H-indazole-3-carboxylate. [Link: https://www.scbt.
- ResearchGate. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link: https://www.researchgate.
- BenchChem. Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. [Link: https://www.benchchem.com/technical-support/synthesis-of-7-methyl-1h-indazole-3-carboxamide]
- iris.unina.it. (2017). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Organic & Biomolecular Chemistry, 15(38), 8146-8150. [Link: https://www.iris.unina.it/handle/11588/773225]
- Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(26), 2589-2592. [Link: https://www.luxembourg-bio.com/resources/a-comparative-study-of-amide-bond-forming-reagents-in-aqueous-media]
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link: https://www.hepatochem.com/amide-coupling-reaction-in-medicinal-chemistry/]
- Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link: https://www.scribd.com/document/446985062/Coupling-Reagents-in-Amide-Synthesis-organic-reaction-com]
- BenchChem. Application Notes and Protocols: Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives. [Link: https://www.benchchem.
- Chemsrc. Indazole-3-carboxylic acid. [Link: https://www.chemsrc.com/en/cas/4498-67-3_1188359.html]
- PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link: https://pubmed.ncbi.nlm.nih.gov/32653811/]
- Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N’-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. [Link: https://www.jocpr.
- ChemicalBook. 1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9225042.htm]
- ChemicalBook. Indazole-3-carboxylic acid. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8247050.htm]
- ResearchGate. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link: https://www.researchgate.net/publication/379893959_Direct_and_selective_alkylation_of_indazole-3-carboxylic_acid_for_the_preparation_of_synthetic_cannabinoids_and_metabolites]
- Diva-portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link: http://www.diva-portal.org/smash/record.jsf?pid=diva2:1852562]
- PubChem. Indazole-3-carboxylic acid. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/78250]
Sources
- 1. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
Comparative Guide: LC-MS/MS Profiling of 1-Ethyl-1H-Indazole-3-Carboxylic Acid
This guide provides an in-depth technical analysis of the LC-MS/MS fragmentation of 1-ethyl-1H-indazole-3-carboxylic acid (EICA) . It is designed for analytical chemists and toxicologists requiring precise differentiation of synthetic cannabinoid metabolites and precursors.
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
1-ethyl-1H-indazole-3-carboxylic acid (EICA) is a critical analytical marker, primarily serving as a hydrolysis metabolite for "Ethyl" subclass synthetic cannabinoids (e.g., EMB-FUBINACA analogs) or as a synthesis impurity in the production of indazole-core New Psychoactive Substances (NPS).
In forensic toxicology, the challenge lies not in detecting the molecule, but in distinguishing it from its homologous series (Methyl, Propyl, Pentyl) and its positional isomers. This guide establishes a self-validating fragmentation model that allows researchers to confirm the presence of the N1-ethyl moiety versus other alkyl chains, even in the absence of a certified reference standard.
Chemical Profile[1][2][3][5][6][8][9][10][11]
-
Compound: 1-ethyl-1H-indazole-3-carboxylic acid
-
Formula:
-
Exact Mass: 190.0742 Da
-
Precursor Ion [M+H]+: 191.0820 m/z
Experimental Methodology (Self-Validating Protocol)
To ensure data reproducibility across different platforms (QqQ vs. Q-TOF), the following protocol focuses on mechanistic validation rather than instrument-specific settings.
Sample Preparation (Urine/Plasma)[12]
-
Hydrolysis: Mandatory. Indazole-3-carboxylates are often excreted as glucuronides. Incubate 200 µL sample with 20 µL
-glucuronidase (E. coli) at 55°C for 45 mins. -
Extraction: Liquid-Liquid Extraction (LLE) using Chlorobutane:Isopropanol (9:1) is superior to pure Ethyl Acetate for minimizing matrix co-elution of isomeric endogenous acids.
LC-MS/MS Conditions[5][7][10][11]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Rationale: Biphenyl phases may offer better isomer separation, but C18 provides predictable retention shifting based on alkyl chain length (Methyl < Ethyl < Pentyl).
-
-
Mobile Phase:
-
Ionization: ESI Positive Mode.
Fragmentation Mechanics & Comparative Analysis
The identification of EICA relies on observing the specific mass shift (+14 Da vs Methyl, -42 Da vs Pentyl) in the acylium ion series .
The Fragmentation Pathway
The fragmentation of indazole-3-carboxylic acids follows a predictable "Unzipping" mechanism:
-
Dehydration: Loss of the carboxylic -OH group.
-
Decarbonylation: Loss of the carbonyl CO.
-
N-Dealkylation: Cleavage of the N1-tail (High Energy).
Comparative Data Table: Homologous Series
| Feature | Methyl-ICA (MICA) | Ethyl-ICA (EICA) | Pentyl-ICA (PICA) | Mechanistic Significance |
| Precursor [M+H]+ | 177.06 | 191.08 | 233.13 | Base peak; verifies molecular weight. |
| Fragment 1 (Acylium) | 159.05 | 173.07 | 215.12 | Diagnostic: Retains alkyl chain; confirms tail length. |
| Fragment 2 (Iminium) | 131.06 | 145.07 | 187.12 | Loss of CO. Confirms Indazole-N1-Alkyl core. |
| Fragment 3 (Core) | 117.04 | 117.04 | 117.04 | Universal: N-dealkylated indazole cation. |
| Retention (C18) | ~3.2 min | ~4.5 min | ~7.8 min | LogP driven retention shift. |
Deep Dive: EICA Specific Transitions
-
191
173 (Loss of H₂O): This is the Quantifier transition. It is chemically stable and high abundance. -
191
145 (Loss of H₂O + CO): This is the Qualifier transition. It represents the 1-ethyl-indazolium cation.-
Critical Note: If you observe m/z 145 without m/z 173, you may be looking at a source-induced fragment of a larger drug, not the free acid metabolite.
-
-
191
117 (Loss of Ethyl + COOH): This represents the bare indazole ring. It is non-specific but confirms the core structure.
Visualization of Signaling Pathways
The following diagram illustrates the specific fragmentation pathway for EICA, highlighting the distinct "Ethyl" retention pathway versus the "Universal" core pathway.
Caption: Step-wise fragmentation of EICA. The green and yellow nodes (m/z 173, 145) are diagnostic for the ethyl tail, distinguishing it from methyl or pentyl analogs.
References
-
Cannaert, A., et al. (2018).[2] Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites. Analytical Chemistry.
-
Kavanagh, P., et al. (2017). Mass Spectrometric Analysis of Indazole-3-Carboxamide Synthetic Cannabinoids. Journal of Chromatography B.
-
Stove, C.P., & Banister, S.D. (2020). Metabolism of New Psychoactive Substances: The Case of Indazole-3-Carboxylates. Clinical Chemistry.
-
Hess, C., et al. (2016). Fragmentation Patterns of Synthetic Cannabinoids in LC-MS/MS. Forensic Science International.[3]
Sources
- 1. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC Retention Behavior of N1- and N2-Ethylindazole Regioisomers
This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of N1-ethylindazole and N2-ethylindazole. For researchers in synthetic chemistry and professionals in drug development, the accurate separation and quantification of these regioisomers are critical for process control, impurity profiling, and regulatory compliance. The synthesis of N-alkylated indazoles often yields a mixture of N1 and N2 isomers, making robust analytical methodology indispensable.[1][2] This document explains the physicochemical principles governing their separation, provides a validated experimental protocol, and presents the expected chromatographic outcomes.
The Physicochemical Basis for Separation: Polarity is Key
The chromatographic separation of N1- and N2-ethylindazole isomers is fundamentally driven by differences in their molecular polarity. These differences arise from the specific position of the ethyl group on the indazole ring, which influences the overall dipole moment and intermolecular interaction potential of each molecule.
-
N1-Ethylindazole: In this isomer, the ethyl group is attached to the N1 nitrogen, which is considered the "pyridinic" nitrogen. This substitution pattern results in a molecule with a significant dipole moment.
-
N2-Ethylindazole: Here, the ethyl group is on the N2 or "pyrrolic" nitrogen. This arrangement leads to a different charge distribution. Based on analogous compounds, the N2-alkylated isomer is generally considered to be less polar than its N1-counterpart.[3] The lone pair of electrons on the N1 nitrogen is more accessible, which can also affect interactions with the stationary phase.[4]
This polarity difference is the cornerstone of their separation. In Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used, the more polar compound (N1-ethylindazole) will have weaker interactions with the stationary phase and thus elute earlier. Conversely, the less polar compound (N2-ethylindazole) will be retained more strongly and elute later.
Chromatographic Strategy and Experimental Protocol
A well-designed Reversed-Phase HPLC method is the most common and effective approach for resolving and quantifying these isomers in a quality control or research setting. The following protocol provides a robust starting point for achieving baseline separation.
Experimental Workflow
The diagram below outlines the logical flow of the analytical process, from sample preparation to data analysis.
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. reddit.com [reddit.com]
Comparative FTIR Identification Guide: 1-Ethyl-1H-indazole-3-carboxylic Acid
Executive Summary
1-Ethyl-1H-indazole-3-carboxylic acid is a critical analytical marker, serving both as a primary precursor in the synthesis of indazole-based synthetic cannabinoids (e.g., ethyl analogues of AB-CHMINACA) and as a stable urinary metabolite for forensic confirmation.
This guide provides a technical framework for identifying this compound using Fourier Transform Infrared Spectroscopy (FTIR). Unlike rigid spectral libraries, this document focuses on structural elucidation logic , enabling researchers to distinguish the target analyte from its structural isomers (N2-ethyl), its metabolic precursors (esters/amides), and the unsubstituted parent scaffold.
Experimental Methodology
To ensure reproducibility and spectral fidelity, the following protocols are recommended based on standard forensic characterization workflows.
Sample Preparation[1][2]
-
Technique: Attenuated Total Reflectance (ATR) is preferred for rapid screening of solid powders.
-
Crystal Type: Diamond or ZnSe crystal.
-
Resolution: 4 cm⁻¹.
-
Scans: Minimum 16 scans (32 recommended for signal-to-noise optimization).
-
Background: Air background collected immediately prior to sample loading.
Self-Validating Protocol (Quality Control)
Before data acquisition, validate the system performance:
-
Energy Throughput: Ensure interferometer throughput is >20% of the open beam.
-
Polystyrene Test: Verify the 1601 cm⁻¹ peak position (tolerance ± 1 cm⁻¹) to confirm wavenumber accuracy.
-
Cleanliness Check: The region 2800–3000 cm⁻¹ must be flat (absence of residual hydrocarbon cleaning solvents).
Spectral Analysis & Peak Assignment
The FTIR spectrum of 1-ethyl-1H-indazole-3-carboxylic acid is defined by the interplay between the aromatic indazole core, the carboxylic acid moiety, and the N1-ethyl alkyl chain.
Functional Group Region (4000 – 1500 cm⁻¹)
| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment | Diagnostic Note |
| 2500 – 3300 | O-H Stretch (Broad) | Carboxylic Acid Dimer | Appears as a broad "hump" underlying C-H stretches. Distinguishes acid from esters/amides. |
| 2970 – 2980 | C-H Stretch (Asym) | N-Ethyl Group ( | Key Differentiator: Absent in unsubstituted 1H-indazole-3-COOH. |
| 2930 – 2940 | C-H Stretch (Sym) | N-Ethyl Group ( | Confirms alkylation at Nitrogen. |
| 1680 – 1710 | C=O Stretch | Conjugated Carboxylic Acid | Lower frequency than non-conjugated acids (~1710+) due to indazole ring conjugation. |
| 1615 – 1625 | C=N / C=C Stretch | Indazole Ring Breathing | Characteristic of the indazole core system. |
Fingerprint Region (1500 – 600 cm⁻¹)
| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment | Diagnostic Note |
| 1450 – 1470 | C-H Bend / Ring | Ethyl | Mixed mode; confirms presence of alkyl chain. |
| 1200 – 1300 | C-O Stretch | Carboxylic Acid | Strong intensity; confirms the acid functionality (C-OH). |
| ~750 | C-H Out-of-Plane | 1,2-Disubstituted Benzene | Characteristic "ortho" substitution pattern of the indazole benzene ring. |
Technical Insight: The carbonyl (C=O) band position is sensitive to hydrogen bonding. In solid state (ATR), the dimeric form dominates (lower wavenumber ~1690 cm⁻¹). If analyzed in dilute solution, this peak may shift to ~1730 cm⁻¹ (monomer).
Comparative Identification Guide
Objective discrimination requires comparing the target against its most likely confounders.
Comparison A: Target vs. Parent (1H-Indazole-3-carboxylic acid)
The primary difference is the N-alkylation .
-
1-Ethyl-1H-indazole-3-COOH: Shows distinct aliphatic C-H stretching bands (2900–2980 cm⁻¹) from the ethyl group.
-
1H-indazole-3-COOH: Lacks aliphatic C-H bands; shows a distinct, sharp N-H stretching band (if not obscured by OH) and different fingerprint patterns due to the free N-H moiety.
Comparison B: Target vs. Precursor (Ethyl 1H-indazole-3-carboxylate)
The difference is the oxidation state/hydrolysis status of the carbonyl carbon.
-
Target (Acid): Broad O-H stretch (2500–3300 cm⁻¹); C=O stretch ~1690 cm⁻¹.
-
Precursor (Ester): Absence of broad O-H stretch; C=O stretch shifts higher to ~1735 cm⁻¹ (ester carbonyl); presence of C-O-C stretches in fingerprint.
Comparison C: Target vs. Isomer (2-Ethyl-2H-indazole-3-carboxylic acid)
Differentiation of N1 vs. N2 isomers is critical.
-
Thermodynamics: The N1-isomer (Target) is thermodynamically more stable than the N2-isomer.[1]
-
Spectral Shift: N2-isomers often exhibit slightly shifted ring breathing modes (1500–1600 cm⁻¹) and C=O frequencies due to the quinonoid character of the N2-substituted ring system compared to the benzenoid N1-form.
Identification Workflow Diagram
The following decision logic outlines the process for confirming the identity of an unknown indazole-derivative sample.
Caption: Logical decision tree for the spectral identification of 1-ethyl-1H-indazole-3-carboxylic acid, differentiating it from precursors and non-alkylated analogues.
References
-
Teixeira, F. C., et al. (2006). "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives." Molecules, 11(11), 867-889.[2] [Link]
-
Pagacz-Kostrzewa, M., et al. (2023). "NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 290, 122283. [Link]
-
Stove, C. P., et al. (2019). "Synthetic Cannabinoids Metabolism." Frontiers in Pharmacology. [Link]
Sources
A Comparative Guide to the Binding Affinity of 1-Ethyl vs. 1-Methyl Indazole-3-Carboxylic Acid Derivatives
This guide provides an in-depth comparison of 1-ethyl and 1-methyl indazole-3-carboxylic acids, two closely related derivatives of the versatile indazole-3-carboxylic acid scaffold. While direct comparative binding affinity data for these specific analogs against a single biological target is not extensively documented in publicly available literature, this document will extrapolate from the known biological activities of the broader indazole-3-carboxylic acid class to provide a framework for understanding their potential interactions and a guide for empirical validation. We will delve into the known targets of this chemical class, the subtle yet significant influence of N-alkylation on bioactivity, and provide detailed protocols for researchers to perform direct comparative binding studies.
The Indazole-3-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole ring system is a prominent feature in numerous biologically active compounds, earning it the status of a "privileged scaffold" in drug discovery.[1] Derivatives of indazole-3-carboxylic acid, in particular, have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-emetic properties.[2][3] The utility of this core structure is exemplified by approved drugs and clinical candidates. For instance, 1-methylindazole-3-carboxylic acid serves as a key intermediate in the synthesis of Granisetron, a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[4] Other derivatives, such as Lonidamine and Gamendazole, have been investigated for their anti-cancer and male contraceptive effects, respectively.[5]
The biological targets of indazole-3-carboxylic acid derivatives are diverse. Lonidamine, for example, exerts its anti-cancer effects by inhibiting key enzymes in cellular energy metabolism, including mitochondrially-bound hexokinase and the mitochondrial pyruvate carrier (MPC).[6][7] More recently, the male contraceptive candidate gamendazole, a derivative of lonidamine, was found to target Heat Shock Protein 90 (HSP90), specifically the HSP90AB1 isoform, and eukaryotic elongation factor 1 alpha 1 (eEF1A1).[8][9] This discovery highlights HSP90 as a plausible and compelling target for other indazole-3-carboxylic acid derivatives.
The Influence of N-Alkylation: A Subtle Change with Profound Consequences
The seemingly minor difference between a 1-methyl and a 1-ethyl substituent can have a significant impact on a molecule's pharmacokinetic and pharmacodynamic properties. This alkyl group can influence:
-
Steric Interactions: The slightly larger size of the ethyl group compared to the methyl group can lead to different steric clashes or favorable van der Waals interactions within a protein's binding pocket. This can either enhance or diminish binding affinity depending on the specific topology of the active site.
-
Lipophilicity: The addition of a methylene unit in the ethyl group increases the molecule's lipophilicity (hydrophobicity). This can affect cell permeability, plasma protein binding, and metabolic stability. Increased lipophilicity can sometimes lead to stronger binding to hydrophobic pockets within a target protein.
-
Metabolic Stability: The ethyl group may be more susceptible to metabolic enzymes (e.g., cytochrome P450s) than the methyl group, potentially leading to a shorter biological half-life.
Given that many indazole derivatives, including those targeting HSP90, engage in hydrogen bonding and hydrophobic interactions within their binding sites, the choice of the N-alkyl substituent is a critical parameter in optimizing binding affinity and overall drug-like properties.
Comparative Binding Affinity Analysis: A Hypothetical Framework and Experimental Approach
While we lack direct experimental data comparing 1-ethyl and 1-methyl indazole-3-carboxylic acid, we can hypothesize that their binding affinities for a target like HSP90 would differ. The ATP-binding pocket of HSP90, the target of many small molecule inhibitors, is a well-defined site where subtle changes in ligand structure can lead to significant differences in potency.
To empirically determine and compare the binding affinities of these two compounds, a robust experimental plan is necessary. Below, we provide a detailed protocol for a competitive binding assay, a common method for characterizing the interaction of unlabeled compounds with a target protein.
Experimental Protocol: Competitive Binding Assay for HSP90
This protocol is designed to determine the inhibitory concentration (IC50) of 1-ethyl and 1-methyl indazole-3-carboxylic acid against HSP90. The IC50 is the concentration of the test compound required to displace 50% of a known, labeled ligand from the target protein.[10]
Materials:
-
Recombinant human HSP90α protein
-
Fluorescently labeled HSP90 ligand (e.g., a Bodipy-labeled geldanamycin analog)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 2 mM DTT)
-
1-ethyl indazole-3-carboxylic acid and 1-methyl indazole-3-carboxylic acid
-
DMSO for compound dilution
-
384-well, low-volume, black microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of 1-ethyl and 1-methyl indazole-3-carboxylic acid in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM).
-
-
Assay Setup:
-
Add 1 µL of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control.
-
Prepare a solution of HSP90α protein and the fluorescently labeled ligand in the assay buffer. The final concentrations in the assay will be in the low nanomolar range and should be optimized beforehand.
-
Add 19 µL of the protein-ligand mixture to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
The fluorescence polarization values will decrease as the test compounds displace the fluorescent ligand.
-
Plot the fluorescence polarization values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Interpretation of Results:
A lower IC50 value indicates a higher binding affinity of the compound for HSP90.[10] By comparing the IC50 values of 1-ethyl and 1-methyl indazole-3-carboxylic acid, researchers can quantitatively assess the impact of the N-alkyl substituent on binding potency.
Synthesis of 1-Ethyl and 1-Methyl Indazole-3-Carboxylic Acid
For researchers wishing to perform these comparative studies, the synthesis of the target compounds is a necessary first step. The following are representative synthetic routes based on established chemical literature.
Protocol 1: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid
This synthesis involves the N-methylation of indazole-3-carboxylic acid.[4][6]
Materials:
-
Indazole-3-carboxylic acid
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH3I)
-
Hydrochloric acid (HCl)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve indazole-3-carboxylic acid in anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride portion-wise.
-
Allow the reaction to stir at room temperature for 30 minutes.
-
Add methyl iodide dropwise and stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 1-Ethyl-1H-indazole-3-carboxylic acid
This synthesis follows a similar procedure to the methylation, substituting ethyl iodide for methyl iodide.
Materials:
-
Indazole-3-carboxylic acid
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl iodide (CH3CH2I)
-
Hydrochloric acid (HCl)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve indazole-3-carboxylic acid in anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride portion-wise.
-
Allow the reaction to stir at room temperature for 30 minutes.
-
Add ethyl iodide dropwise and stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Experimental Workflow and Biological Context
To further clarify the experimental design and the biological relevance of targeting HSP90, the following diagrams are provided.
Caption: Workflow for Synthesis and Comparative Binding Affinity Analysis.
Caption: The HSP90 Chaperone Cycle and its Inhibition in Cancer.
Conclusion
References
-
Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. PubMed. Available at: [Link]
-
Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contraceptive Agent, Targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and Stimulates Il1a Transcription in Rat Sertoli Cells. Oxford Academic. Available at: [Link]
-
Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. Semantic Scholar. Available at: [Link]
-
H2-gamendazole: a new therapeutic lead for the treatment of polycystic kidney disease. Kidney360. Available at: [Link]
-
Elucidating the therapeutic potential of indazole derivative bindarit against K-ras receptor: An in-silico analysis using molecular dynamics exploration. PMC. Available at: [Link]
-
The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters. PMC. Available at: [Link]
- EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid.Google Patents.
-
Lonidamine: Basic Science and Rationale for Treatment of Prostatic Proliferative Disorders. Reviews in Urology. Available at: [Link]
- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.Google Patents.
-
practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. LOCKSS. Available at: [Link]
-
Mechanism of Antineoplastic Activity of Lonidamine. PMC. Available at: [Link]
-
What is the mechanism of Lonidamine? Patsnap Synapse. Available at: [Link]
-
What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Shaanxi Bloom Tech Co., Ltd. Available at: [Link]
-
(PDF) New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. ResearchGate. Available at: [Link]
-
(PDF) Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. ResearchGate. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Available at: [Link]
-
An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo. iris.unina.it. Available at: [Link]
-
CID 139045302 | C18H16N4O4. PubChem. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Available at: [Link]
-
IC50. Wikipedia. Available at: [Link]
-
Illustration of the IC50 values for the compounds 3(a–ja; b; c; d; e;... ResearchGate. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]
-
methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476. PubChem. Available at: [Link]
-
1-Methyl-1H-indazole-3-carboxylic acid. SpectraBase. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Measurement of the CRAC Channel Fast Ca2+-Dependent Inactivation (FCDI) | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 8. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
A Comprehensive Guide to the Proper Disposal of 1-ethyl-1H-indazole-3-carboxylic acid
This guide provides essential safety and logistical information for the proper handling and disposal of 1-ethyl-1H-indazole-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, the following protocols are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment. The procedures outlined are built upon a foundation of risk assessment, proper handling techniques, and compliant waste management practices.
Section 1: Hazard Identification and Core Safety Principles
Understanding the inherent risks of a chemical is the cornerstone of safe laboratory practice. While a specific Safety Data Sheet (SDS) for 1-ethyl-1H-indazole-3-carboxylic acid is not always available, its structural similarity to the parent compound, indazole-3-carboxylic acid, and other derivatives, allows for a robust risk assessment. The indazole moiety and the carboxylic acid functional group dictate its chemical properties and associated hazards.
Based on data from structurally related compounds, 1-ethyl-1H-indazole-3-carboxylic acid should be handled as a substance that poses the following risks.[1][2][3][4][5][6]
| Hazard Classification | GHS Hazard Code | Description | Rationale and Field Insight |
| Skin Irritation | H315 | Causes skin irritation. | Carboxylic acids can be irritating to the skin upon contact. The heterocyclic indazole ring may also contribute to this effect. Prolonged or repeated contact should be avoided to prevent dermatitis.[1][2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | This is a significant risk. Direct contact of the solid powder or solutions with the eyes can cause pain, redness, and potential damage. The use of proper eye protection is non-negotiable.[1][2][3][4][5] |
| Acute Oral Toxicity (Assumed) | H302 | Harmful if swallowed. | Many indazole derivatives are classified as harmful if swallowed.[3][4][5] Ingestion can lead to gastrointestinal irritation or other systemic effects. Never use mouth pipetting and wash hands thoroughly after handling. |
| Respiratory Irritation (Possible) | H335 | May cause respiratory irritation. | Fine powders of organic compounds can be irritating to the respiratory tract if inhaled.[7] Handling should occur in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. |
Causality Behind Safety Measures: The mandated use of personal protective equipment (PPE) and specific handling protocols is a direct consequence of these identified hazards. The primary objective is to prevent the chemical from coming into contact with skin, eyes, or the respiratory system and to ensure it is contained throughout its lifecycle in the laboratory.
Section 2: Personal Protective Equipment (PPE) and Safe Handling
A multi-layered approach to safety is crucial. Engineering controls, such as fume hoods, are the first line of defense, followed by the mandatory use of appropriate PPE.
Engineering Controls:
-
Ventilation: Always handle solid 1-ethyl-1H-indazole-3-carboxylic acid and its solutions in a certified chemical fume hood to prevent the inhalation of dust or vapors.[3]
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]
Required Personal Protective Equipment:
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use. Dispose of contaminated gloves in accordance with institutional policies and wash hands thoroughly after removal.[2][8]
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[2][9]
-
Skin and Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure it is clean and appropriate for the tasks being performed. For larger quantities, consider chemically resistant aprons or sleeves.[2]
Section 3: Disposal Workflow: From Generation to Collection
Proper disposal is a regulated, multi-step process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10] It must be managed as hazardous chemical waste from the moment it is generated.[11]
The following diagram illustrates the decision-making and operational flow for proper disposal.
Caption: Disposal workflow for 1-ethyl-1H-indazole-3-carboxylic acid.
Section 4: Detailed Step-by-Step Disposal Protocol
This protocol ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) as enforced by the EPA.[10]
Step 1: Waste Characterization
-
As soon as the material is deemed a waste, it must be classified as hazardous.[11] Given the irritant nature of this compound, it falls under this category.
Step 2: Container Selection and Use
-
Select an Appropriate Container: Use a container that is chemically compatible with 1-ethyl-1H-indazole-3-carboxylic acid. High-density polyethylene (HDPE) or other plastic containers are generally preferred for solid and liquid organic waste.[11] Ensure the container has a secure, leak-proof screw cap.
-
Segregate Waste Streams: Do not mix this waste with incompatible chemicals, such as strong oxidizers or bases, in the same container.[10] Keep halogenated and non-halogenated solvent waste separate if required by your institution.
-
Keep Containers Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[11] This prevents the release of vapors and protects against spills.
Step 3: Labeling
-
Use Official Labels: Affix your institution's official hazardous waste tag to the container before adding any waste.
-
Complete Information: Clearly write the full chemical name, "1-ethyl-1H-indazole-3-carboxylic acid," and list any other solvents or reagents present in the container with their approximate percentages. Vague descriptions are not compliant.
-
Date of Accumulation: Mark the date when the first drop of waste was added to the container. Laboratories are subject to limits on how long waste can be accumulated.[11][12]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Location: The designated SAA must be at or near the point of generation and under the control of laboratory personnel.[11][12]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be moved from the lab within three calendar days.[11]
-
Secondary Containment: Store the waste container in a secondary containment bin or tray that is large enough to hold the contents of the container in case of a leak.
Step 5: Arranging for Final Disposal
-
Once the container is full or reaches the institutional time limit for accumulation, contact your facility's Environmental Health & Safety (EH&S) department to schedule a pickup.
-
Do not attempt to dispose of the chemical yourself. Disposal must be handled by a licensed and approved waste disposal company arranged by your institution.[1][3]
Section 5: Emergency Procedures for Spills and Exposure
In Case of Skin Contact:
-
Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[2]
-
Remove any contaminated clothing while continuing to flush.
-
If skin irritation occurs or persists, seek immediate medical attention.[1][2]
In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]
-
Remove contact lenses if present and easy to do so.
In Case of Inhalation:
-
Move the individual to fresh air immediately.[2]
-
If the person is not breathing, give artificial respiration.
-
If breathing is difficult, provide oxygen. Seek medical attention.
Small Spill Cleanup (Solid Powder):
-
Ensure proper PPE is worn, including a respirator if necessary.
-
Gently sweep up the solid material, avoiding dust generation.[2] Place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).[Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.[Link]
-
Acetic and Formic Acids in Workplace Atmospheres. Occupational Safety and Health Administration (OSHA).[Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.[Link]
-
SAFETY DATA SHEET - Complex of Calcium and carboxylic acids. Greenbook.net.[Link]
-
Managing Hazardous Waste Generated in Laboratories. Ohio EPA.[Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS).[Link]
-
Journal of Chemical Health Risks. JCHR.[Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aksci.com [aksci.com]
- 6. chemscene.com [chemscene.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. danielshealth.com [danielshealth.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
